22:6 Coenzyme A

Enzyme Kinetics Acyl-CoA Synthetase Sperm Metabolism

Studying ACSL isoform kinetics with palmitoyl-CoA yields misleading allosteric data. 22:6 Coenzyme A (CAS 800377-20-2) is the authentic n-3 PUFA acyl donor with distinct regulatory properties: • Negative cooperativity (Hill=0.63) absent in 16:0-CoA (Hill=0.94) • High ATP affinity (Km=0.5 mM vs. 2.9 mM for 16:0-CoA) • 5.5-fold higher valproic acid Ki (78.2 mM) vs. 20:4-CoA Supplied >99% pure, shipped on dry ice globally. For research use only.

Molecular Formula C43H75N10O17P3S
Molecular Weight 1129.1 g/mol
Cat. No. B12381315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22:6 Coenzyme A
Molecular FormulaC43H75N10O17P3S
Molecular Weight1129.1 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N
InChIInChI=1S/C43H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h5-6,8-9,11-12,14-15,17-18,20-21,30-32,36-38,42,53-54H,4,7,10,13,16,19,22-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;;;/t32-,36-,37-,38+,42-;;;/m1.../s1
InChIKeyCTZVGYDJDPNALD-KEZPMSFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22:6 Coenzyme A for n-3 PUFA Research


22:6 Coenzyme A (22:6-CoA, docosahexaenoyl-CoA) is an unsaturated fatty acyl-CoA formed by the condensation of coenzyme A with docosahexaenoic acid (DHA, 22:6n-3) [1]. As a member of the n-3 PUFA CoA family, it serves as the obligate activated acyl donor for the enzymatic biosynthesis and remodeling of DHA-containing phospholipids in neural and reproductive tissues [2]. Its six double bonds confer distinct biophysical and biochemical properties that separate it from less unsaturated analogs like arachidonoyl-CoA (20:4n-6) or saturated palmitoyl-CoA (16:0) [3].

Activated DHA donor for phospholipid biosynthesis and remodeling studies
n-3 PUFA CoA pathway research in neural and reproductive tissue models
Biophysical membrane studies requiring polyunsaturated acyl-chain incorporation

22:6-CoA Substitution Limitations


Substituting 22:6-CoA with other long-chain acyl-CoAs is scientifically invalid due to major, quantifiable differences in enzyme kinetics, substrate selectivity, and downstream biophysical effects. The activating enzyme, long-chain acyl-CoA synthetase (ACSL), exhibits a distinct catalytic signature for 22:6, with an ATP Km of 0.5 mM compared to 2.9 mM for palmitoyl-CoA [1]. Furthermore, 22:6-CoA synthesis shows a pattern of negative cooperativity (Hill coefficient = 0.63) that is absent with 16:0-CoA (Hill coefficient = 0.94), indicating a fundamentally different regulatory mechanism [1]. Pharmacologically, the K(i) for valproic acid inhibition of 22:6-CoA synthesis is 78.2 mM, which is 5.5-fold higher than the K(i) for arachidonoyl-CoA (14.1 mM) [2]. Even when integrated into membranes, DHA-derived phospholipids generate greater membrane deformability than arachidonic acid-derived ones, a functional difference that directly affects vesiculation dynamics [3].

22:6-CoA (DHA-CoA)
16:0-CoA (Palmitoyl-CoA)
Enzyme kinetics and allosteric regulatory profiles may differ substantially
22:6-CoA (DHA-CoA)
20:4-CoA (Arachidonoyl-CoA)
Pharmacologic sensitivity and membrane biophysical outcomes may not transfer

22:6-CoA Quantitative Evidence


Higher ACSL Affinity for ATP with DHA

In a direct head-to-head comparison using a long-chain fatty acid:CoASH ligase-enriched fraction from human spermatozoa, the Michaelis constant (Km) for ATP was determined to be 0.5 mM when 22:6 was the acyl substrate. In stark contrast, when the saturated fatty acid 16:0 (palmitic acid) was incubated with the identical ligase preparation, the Km for ATP was 2.9 mM [1]. This demonstrates a 5.8-fold higher affinity (lower Km) for ATP during 22:6-CoA synthesis compared to 16:0-CoA synthesis.

ATP Km: DHA-CoA vs Palmitoyl-CoA
Head-to-head
5.8-fold higher affinity
22:6-CoA Km 0.5 mM vs 16:0-CoA Km 2.9 mM
Supports ACSL kinetic study fit
Human spermatozoa ligase-enriched fraction
Enzyme Kinetics Acyl-CoA Synthetase Sperm Metabolism

Negative Cooperativity: A Unique Feature of 22:6-CoA Binding

The enzymatic synthesis of 22:6-CoA displays a unique regulatory feature not observed with its saturated counterpart. When CoASH concentration was varied with 22:6 as the fatty acyl acceptor, a pattern of negative cooperativity was observed. This was confirmed by a downwardly concave double-reciprocal plot and a Hill coefficient of 0.63 [1]. In contrast, the same experiment conducted with 16:0 yielded a Hill coefficient of 0.94, indicative of near-Michaelis-Menten (non-cooperative) kinetics [1].

CoASH Binding Cooperativity
Head-to-head
Hill coeff. 0.63 vs 0.94
Negative cooperativity for 22:6; near-Michaelis-Menten for 16:0
Indicates allosteric regulation context
Human spermatozoa ligase-enriched fraction
Enzyme Regulation Allostery Acyl-CoA Metabolism

Valproic Acid Selectively Inhibits 20:4-CoA Synthesis

In a study of valproic acid (VPA) on rat brain microsomal long-chain acyl-CoA synthetases (Acsl), the inhibition constant (Ki) for 22:6-CoA synthesis was found to be 78.2 mM. In the same in vitro system, the Ki for inhibition of 20:4-CoA synthesis was significantly lower at 14.1 mM [1]. This indicates that VPA is a 5.5-fold more potent inhibitor of arachidonoyl-CoA synthesis than docosahexaenoyl-CoA synthesis.

Valproic Acid Inhibition (Ki)
Head-to-head
5.5-fold higher Ki
22:6-CoA Ki 78.2 mM vs 20:4-CoA Ki 14.1 mM
Supports pharmacologic selectivity review
Rat brain microsomal Acsl in vitro
Pharmacology Drug Discovery Bipolar Disorder Enzyme Inhibition

DHA Affinity Advantage in Retina

In bovine retinal microsomes, the apparent Michaelis constant (Km) for the activation of docosahexaenoate to its CoA thioester was determined to be 5.88 +/- 0.25 µM. Under the same experimental conditions, the Km for arachidonate was 15.8 +/- 0.40 µM [1]. This indicates a 2.7-fold higher affinity of the retinal acyl-CoA synthetase for DHA compared to arachidonic acid.

Retinal ACSL Substrate Affinity
Head-to-head
2.7-fold higher affinity
DHA Km 5.88 µM vs Arachidonate Km 15.8 µM
Supports retinal n-3 PUFA retention context
Bovine pigment epithelial microsomes
Retinal Metabolism Enzyme Kinetics Vision Research

DHA-Phospholipids Enhance Membrane Deformability

In a biophysical study on membrane vesiculation, it was demonstrated that when docosahexaenoic acid (DHA, omega-3) is incorporated into phospholipids, the resulting membranes are significantly more deformable than those containing arachidonic acid (AA, omega-6) [1]. This functional difference was linked to the degree of polyunsaturation and provides a mechanistic basis for the enrichment of sn1-saturated-sn2-DHA phospholipids in highly curved synaptic membranes.

Membrane Deformability
Head-to-head
Greater deformability
DHA-phospholipids vs AA-phospholipids
Supports synaptic vesiculation model context
In vitro dynamin/endophilin assays
Membrane Biophysics Neuroscience Lipidomics

Lower 22:6-CoA Synthesis Rate in Neural Tissues

A consistent finding across multiple tissues is the lower synthetic rate of 22:6-CoA relative to 20:4-CoA. In rat brain homogenates and microsomes, the synthesis of arachidonoyl CoA was found to be 3- to 5-fold higher than that of docosahexaenoyl CoA [1]. Similarly, in synaptic plasma membranes, 20:4-CoA synthesis was 1.5- to 2.5-fold higher [1]. In ocular tissues, enzyme activity with palmitic acid was highest, followed by arachidonic acid, with docosahexaenoic acid being the lowest [2].

Neural Synthesis Rate
Head-to-head
3- to 5-fold lower rate
22:6-CoA vs 20:4-CoA in brain microsomes
Indicates rate-limiting intermediate context
Rat brain homogenates and synaptic plasma membranes
Neuroscience Brain Metabolism Lipid Synthesis

22:6-CoA Research Applications


ACSL Kinetics & Allosteric Studies

Researchers studying the kinetics of ACSL isoforms should use 22:6-CoA as a substrate to observe the negative cooperativity (Hill coefficient = 0.63) and the high ATP affinity (Km = 0.5 mM) that are specific to this n-3 PUFA-CoA [1]. Using 16:0-CoA would yield misleading data on allosteric regulation and ATP dependence.

DHA Incorporation in Retinal & Neural Membranes

For studies on the retention and metabolic turnover of DHA in the retina or brain, 22:6-CoA is the essential substrate. Its higher affinity for retinal ACSL (Km = 5.88 µM) compared to arachidonate (Km = 15.8 µM) explains the preferential retention of n-3 PUFAs in these tissues [2]. Substituting 20:4-CoA would not recapitulate the native acyl selection process.

n-3 vs. n-6 PUFA Pathway Pharmacology

In drug discovery programs targeting the differential regulation of n-3 and n-6 pathways, 22:6-CoA is required to accurately measure inhibition constants. The 5.5-fold difference in Ki for valproic acid between 22:6-CoA (78.2 mM) and 20:4-CoA (14.1 mM) demonstrates a clear pharmacologic selectivity that would be missed if only the n-6 CoA analog were used [3].

Membrane Deformation in Synaptic Vesiculation

To accurately model the unique biophysical properties of neuronal membranes, researchers must use 22:6-CoA to generate DHA-containing phospholipids. These lipids confer greater membrane deformability than those derived from 20:4-CoA, a property crucial for understanding synaptic vesicle cycling and membrane fission events [4].

Application
Selection Property
Validation Focus
ACSL kinetics and allosteric studies
ACSL isoform substrate specificity
Negative cooperativity and ATP affinity endpoints
Retinal and neural DHA incorporation
Tissue-specific acyl-CoA selectivity
Km comparison and n-3 PUFA retention endpoints
n-3 vs n-6 pathway pharmacology
Differential pharmacologic sensitivity
Inhibition constant (Ki) endpoint review
Synaptic membrane biophysics
Polyunsaturation-dependent deformability
Vesiculation and membrane fission assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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